Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside

描述

Definition and Significance of Thioglycosides in Chemical Research

Thioglycosides represent a fundamental class of carbohydrate derivatives characterized by the presence of a sulfur atom linking the anomeric carbon to an aglycone moiety, replacing the conventional oxygen linkage found in natural glycosides. These compounds are distinguished by their remarkable stability under standard synthetic conditions, including protection and deprotection reactions, while maintaining the ability to be selectively activated for glycosylation reactions. The carbon-sulfur bond at the anomeric position provides unique orthogonal reactivity, meaning thioglycosides can serve dual roles as both glycosyl donors and acceptors in complex synthetic schemes. This versatility has established thioglycosides as indispensable tools in modern carbohydrate chemistry, where they function as stable intermediates that can be stored and manipulated without premature activation.

The significance of thioglycosides extends beyond their synthetic utility to encompass their role as biochemical probes and therapeutic agents. Recent research has demonstrated that thioglycosides can function as metabolic inhibitors, interfering with natural glycan biosynthesis pathways in both mammalian and bacterial systems. This biological activity stems from their structural similarity to natural glycosyl donors, allowing them to compete with endogenous substrates while resisting enzymatic hydrolysis due to the strength of the carbon-sulfur bond. The stability of thioglycosides under physiological conditions, combined with their ability to mimic natural carbohydrate structures, has made them valuable research tools for studying glycan function and developing new therapeutic strategies targeting glycosylation pathways.

In contemporary chemical research, thioglycosides serve as model compounds for understanding glycosylation mechanisms and developing new synthetic methodologies. Their predictable reactivity patterns and well-established activation protocols have enabled researchers to design sophisticated synthetic routes for complex oligosaccharides and glycoconjugates. The ability to control stereochemical outcomes through careful selection of protecting groups and reaction conditions has made thioglycosides particularly valuable in the synthesis of biologically relevant carbohydrate structures. Furthermore, their compatibility with various activation systems, from traditional halogen-based promoters to modern transition metal catalysts, demonstrates their adaptability to evolving synthetic methodologies.

Historical Development of Thioglycoside Chemistry

The historical development of thioglycoside chemistry began with the pioneering work of Fischer in 1909, who first reported the synthesis and characterization of these unique carbohydrate derivatives. This initial discovery laid the foundation for what would become one of the most important classes of glycosyl donors in synthetic carbohydrate chemistry. Fischer's early work demonstrated the feasibility of replacing the natural oxygen linkage with sulfur, opening new possibilities for carbohydrate modification and synthesis that were previously unexplored. The stability of the carbon-sulfur bond under conditions that would typically cleave oxygen glycosides immediately suggested potential applications in synthetic chemistry.

Following Fischer's groundbreaking work, the field of thioglycoside chemistry experienced steady development throughout the twentieth century, with significant contributions from numerous research groups worldwide. The recognition that thioglycosides could serve as protected forms of the anomeric center while remaining stable under various reaction conditions revolutionized synthetic carbohydrate chemistry. This stability allowed chemists to perform complex synthetic transformations on other parts of the molecule without affecting the anomeric position, a capability that was crucial for the development of modern oligosaccharide synthesis strategies.

The development of reliable activation methods for thioglycosides marked a crucial turning point in their practical application. Early methods involved harsh conditions that limited their utility, but the introduction of mild activation protocols using reagents such as N-iodosuccinimide and silver triflate expanded their synthetic potential dramatically. These activation systems allowed for controlled glycosylation reactions under mild conditions, enabling the synthesis of complex oligosaccharides with predictable stereochemical outcomes. The concept of armed and disarmed thioglycosides, introduced by Fraser-Reid and colleagues, further enhanced the utility of these compounds by providing a means to control relative reactivity in complex synthetic schemes.

Recent decades have witnessed remarkable advances in thioglycoside chemistry, including the development of environmentally benign activation methods and transition metal-catalyzed glycosylation reactions. Modern approaches emphasize sustainability and efficiency, moving away from toxic reagents toward more environmentally friendly alternatives. The introduction of hypervalent iodine reagents and transition metal catalysts has provided new activation pathways that offer improved selectivity and reduced environmental impact. These developments have maintained thioglycosides at the forefront of synthetic carbohydrate chemistry while addressing contemporary concerns about chemical sustainability and environmental responsibility.

Overview of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside

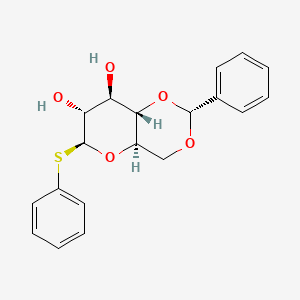

This compound stands as a prototypical example of a protected thioglycoside donor, combining the stability and reactivity characteristics that make thioglycosides valuable synthetic intermediates. The compound features a beta-configured anomeric sulfur linkage to a phenyl group, providing both stability and a reliable leaving group for glycosylation reactions. The systematic name (2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxine-7,8-diol reflects its complex bicyclic structure resulting from the benzylidene protection pattern.

The molecular structure of this compound incorporates several key design elements that contribute to its synthetic utility and stability. The 4,6-O-benzylidene protecting group creates a rigid bicyclic system that constrains the glucose ring in a specific conformation, influencing both the stability of the compound and the stereochemical outcome of glycosylation reactions. This conformational constraint is particularly important in controlling the facial selectivity of nucleophilic attack during glycosylation, contributing to the predictable stereochemical outcomes observed with this class of donors. The phenyl group attached to the anomeric sulfur provides both electronic stabilization through resonance and a good leaving group for activation reactions.

Physical properties of this compound reflect its aromatic character and protected nature. The compound appears as a white to almost white crystalline powder with a melting point range of 179-185°C, indicating good thermal stability. Its specific rotation of approximately -45° demonstrates the compound's optical activity, consistent with its defined stereochemical configuration. The compound shows solubility in chloroform and other organic solvents, while being relatively insoluble in water, properties that are typical for protected carbohydrate derivatives.

Table 1: Physical and Chemical Properties of this compound

Importance in Glycoscience and Carbohydrate Chemistry

The importance of this compound in glycoscience extends far beyond its role as a simple synthetic intermediate, encompassing its applications in fundamental research, methodology development, and biological studies. In glycoscience research, this compound serves as a valuable probe for studying carbohydrate-protein interactions due to its structural similarity to natural glucosides while maintaining enhanced stability against enzymatic degradation. The thioglycoside linkage provides resistance to glycosidase cleavage, making it an excellent tool for investigating enzyme mechanisms and developing inhibitors for therapeutic applications.

The compound's significance in carbohydrate chemistry methodology is particularly pronounced in the development of stereoselective glycosylation reactions. The 4,6-O-benzylidene protecting group has been extensively studied for its ability to direct stereochemical outcomes in glycosylation reactions, with this specific compound serving as a model system for understanding these effects. Research has demonstrated that the conformational constraints imposed by the benzylidene group significantly influence the stereochemical course of glycosylation reactions, making this compound invaluable for developing predictable synthetic methods. The beta-configuration at the anomeric position provides additional insights into the factors controlling stereoselectivity in thioglycoside activation.

In the context of biological glycoscience, this compound has found applications as a structural scaffold for designing glycomimetics that modulate protein-carbohydrate interactions. Its stability and defined structure make it suitable for conjugation reactions that create labeled probes for studying glycan binding events. Researchers have utilized this compound in the development of high-throughput screening libraries for investigating carbohydrate recognition mechanisms, contributing to our understanding of how cells use glycans for signaling and recognition processes.

The compound's role in advancing synthetic carbohydrate chemistry cannot be overstated, as it has served as a benchmark for evaluating new glycosylation methodologies and activation systems. Its well-established reactivity patterns and predictable behavior make it an ideal substrate for testing new catalytic systems and reaction conditions. Recent studies using this compound have contributed to the development of transition metal-catalyzed glycosylation reactions and environmentally benign activation methods. The availability of this compound in high purity from commercial sources has facilitated its widespread use in research laboratories, contributing to standardization and reproducibility in synthetic carbohydrate chemistry.

Scope and Objectives of the Review

The scope of this comprehensive review encompasses the multifaceted aspects of this compound, from its fundamental chemical properties to its diverse applications in modern carbohydrate chemistry and glycobiology research. This review aims to provide a thorough examination of the compound's synthetic utility, biological activity, and role in advancing our understanding of carbohydrate chemistry. The analysis will focus specifically on the unique structural features that distinguish this compound from other thioglycosides and how these features contribute to its exceptional utility in synthetic and biological applications.

The primary objective is to consolidate current knowledge regarding the chemical behavior and synthetic applications of this compound, drawing from recent developments in thioglycoside chemistry and glycosylation methodology. Particular attention will be paid to the compound's role in stereoselective glycosylation reactions and its use as a model system for understanding the factors that control stereochemical outcomes in carbohydrate synthesis. The review will examine how the specific protecting group pattern and anomeric configuration contribute to the compound's reactivity and selectivity profiles.

A secondary objective involves exploring the compound's emerging role in biological applications, including its use as a metabolic inhibitor and its potential therapeutic applications. Recent research has revealed that thioglycosides can selectively inhibit bacterial glycan biosynthesis while showing minimal effects on mammalian cell glycosylation, suggesting potential applications in antimicrobial therapy. This review will examine how this compound contributes to these biological studies and what its specific structural features reveal about structure-activity relationships in thioglycoside inhibitors.

属性

IUPAC Name |

(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNIQCYVYFGHSI-UPGMHYFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)O)O)O[C@@H](O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431331 | |

| Record name | Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87508-17-6 | |

| Record name | Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of Phenyl 4,6-O-benzylidene-1-thio-beta-D-glucopyranoside typically follows a sequence:

- Formation of 4,6-O-benzylidene-D-glucopyranose intermediate by protecting the 4,6-hydroxyl groups of D-glucose with benzaldehyde under acid catalysis.

- Introduction of the phenylthio group at the anomeric position to form the thioglycoside.

- Optional further protection or purification steps to obtain the pure beta-anomer.

Preparation of 4,6-O-Benzylidene-D-glucopyranose Intermediate

This intermediate is crucial as it protects the 4,6-hydroxyl groups and influences stereochemistry in subsequent steps.

- React D-glucose with benzaldehyde under acidic catalysis.

- Use organic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or alcohols.

- Employ protonic acids like sulfuric acid, trifluoroacetic acid, or p-toluenesulfonic acid as catalysts.

- Reaction temperatures range from 0 to 50 °C, typically 20–40 °C.

- Reaction times are generally 6–36 hours until completion.

Representative Conditions and Yields:

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| D-glucose amount | 0.139–0.15 mol | Stoichiometric or slight excess benzaldehyde |

| Benzaldehyde amount | 1–4 equivalents relative to glucose | Excess benzaldehyde drives reaction |

| Catalyst | 0.01–0.2 equivalents of protonic acid | Sulfuric acid preferred |

| Solvent | DMF, DMSO, methanol, ethanol, acetonitrile | DMF often preferred for solubility |

| Temperature | 20–40 °C | Room temperature to mild heating |

| Reaction time | 12–36 hours | Monitored by HPLC or TLC |

| Yield | 60–70% | After purification |

- Neutralize acid with dilute base (e.g., 5% KOH).

- Remove solvent by vacuum distillation.

- Add saturated salt solution and low-polarity solvents (e.g., petroleum ether) to precipitate the product.

- Filter and wash with acetone to purify.

- Dry to obtain 4,6-O-benzylidene-D-glucopyranose with >97% purity by HPLC.

This method is scalable and suitable for industrial production due to its simplicity and high yield.

Introduction of the Phenylthio Group (Thioglycoside Formation)

The key step to obtain the 1-thio-beta-D-glucopyranoside involves replacing the anomeric hydroxyl with a phenylthio substituent.

- Direct Thioglycosylation: React the 4,6-O-benzylidene-D-glucopyranose with thiophenol (or phenyl thiol) in the presence of an acid catalyst or promoter.

- Activation of Anomeric Position: Convert the anomeric hydroxyl to a leaving group (e.g., halide or triflate), then react with thiophenol or its sodium salt.

- Use of Thiolating Agents: Sodium phenylthiolate or other sulfur nucleophiles can be used under solvent-free or mild conditions.

- Solvents such as dichloromethane, DMF, or solvent-free conditions.

- Catalysts/promoters: Lewis acids (e.g., In(III) triflate), or protonic acids.

- Temperature: Typically 0 °C to room temperature to control stereochemistry.

- Reaction time: Several hours, monitored by chromatography.

- High stability under glycosylation conditions.

- Can be selectively activated for further glycosylation.

- Benzylidene group influences stereochemical outcome favorably.

- Alternative routes have been developed to simplify purification, often relying on crystallization rather than extensive chromatography.

- The presence of the 4,6-O-benzylidene moiety allows selective opening to free secondary hydroxyls, useful for further derivatization.

Representative Synthetic Route and Data Summary

Purification and Characterization

- Purification typically involves filtration of precipitates, washing with acetone or ethers, and recrystallization.

- Chromatography is minimized by using selective crystallization techniques.

- Characterization includes HPLC purity (>97%), melting point (170–173 °C for benzylidene intermediate), optical rotation, and NMR spectroscopy to confirm beta configuration and benzylidene formation.

Summary and Industrial Relevance

- The preparation of this compound relies on well-established benzylidene acetal formation from D-glucose followed by thioglycoside synthesis.

- Acid-catalyzed benzylidene protection in DMF or similar solvents is efficient, scalable, and cost-effective.

- Thioglycoside formation methods have evolved to reduce purification complexity, favoring crystallization.

- The benzylidene moiety provides both protection and stereochemical control, making this compound valuable in carbohydrate chemistry and drug development.

化学反应分析

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The thio group can be oxidized to form a sulfoxide or sulfone.

Reduction: The benzylidene acetal can be reduced to yield the corresponding diol.

Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside has several scientific research applications:

作用机制

The mechanism of action of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside involves its role as a protected glucopyranoside. The benzylidene acetal and thio group protect the glucopyranoside ring from unwanted reactions during synthetic processes. This allows for selective reactions at other positions on the molecule, facilitating the synthesis of complex carbohydrates and glycoconjugates .

相似化合物的比较

Key Structural Features and Modifications

The following table summarizes critical structural differences between the target compound and its analogs:

Reactivity and Stability

- Benzylidene vs. Benzoyl/Acetyl Protection : The 4,6-O-benzylidene group in the target compound provides rigidity and enzyme resistance , whereas acetylated analogs (e.g., 1j) are more reactive in glycosylation due to easier deprotection . Benzoyl groups (as in ) offer greater stability but introduce steric bulk, slowing reaction kinetics.

- Thio vs. O-Glycosidic Bonds: The 1-thio linkage in the target compound enhances hydrolytic stability compared to O-glycosides (e.g., phenyl β-D-glucopyranoside), which are rapidly cleaved by glycosidases .

Enzyme Interactions and Inhibitory Activity

- Glycosidase Inhibition : The target compound’s benzylidene group restricts ring flexibility, enabling selective binding to β-glucosidases. In contrast, 2-deoxy-2-phthalimido analogs () mimic N-acetylglucosamine, targeting enzymes like lysozyme or hexosaminidases.

- Stereochemical Effects: Ethyl β-L-glucopyranoside () exhibits inverted specificity for L-specific enzymes, highlighting the role of configuration in substrate recognition.

Glycosidase Inhibition Studies

Conjugation and Labeling

- The thio group in the target compound allows for direct conjugation with maleimide-functionalized probes, enabling glycan-binding studies . Azido analogs () offer orthogonal labeling via CuAAC reactions, expanding toolkit versatility.

生物活性

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields such as medicine, biochemistry, and material science.

- Molecular Formula : C19H20O5S

- Molecular Weight : 360.42 g/mol

- Solubility : Slightly soluble in chloroform

This compound is primarily used as a biochemical reagent and is involved in various chemical reactions, including oxidation and reduction processes.

The compound exhibits strong inhibitory activity against various drug-resistant pathogens. Its mechanism includes:

- Target of Action : Inhibition of specific enzymes involved in pathogen metabolism.

- Biochemical Pathways : Interference with glycosidic bond formation, which is critical for microbial cell wall synthesis.

Antimicrobial Activity

This compound has shown significant antimicrobial properties. Research indicates that it effectively inhibits the growth of several drug-resistant bacterial strains.

| Pathogen Type | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 18 |

Antioxidant Properties

This compound has been investigated for its antioxidant capabilities, which are crucial for protecting cells from oxidative stress. Its potential applications include:

- Food Preservation : Acts as a natural antioxidant to enhance shelf life.

- Cosmetic Formulations : Used for moisture retention and protection against environmental stressors.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study published in MedChemExpress highlighted the compound's effectiveness against multiple strains of bacteria, demonstrating its potential as a therapeutic agent in drug development . -

Biochemical Assays :

The compound has been utilized in biochemical assays to investigate enzyme activity related to carbohydrate interactions, providing insights into metabolic pathways . -

Material Science Applications :

Research has explored the use of this compound in developing biodegradable polymers, aligning with sustainability goals in various industries .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is slightly soluble in organic solvents like chloroform, which influences its bioavailability and efficacy in biological systems.

常见问题

Basic Research Questions

Q. What is the foundational synthesis protocol for Phenyl 4,6-O-Benzylidene-1-thio-β-D-glucopyranoside, and how are hydroxyl groups regioselectively protected?

- Methodological Answer : The compound is typically synthesized via acetal protection of the 4,6-hydroxyl groups using benzaldehyde derivatives. For example, methyl α-D-glucopyranoside can react with benzaldehyde dimethyl acetal under acidic catalysis (e.g., p-toluenesulfonic acid) to form the benzylidene ring . Acetylation or thioglycoside formation (e.g., using thiophenol) follows to introduce the 1-thio-phenyl group. Key steps include monitoring reaction progress via TLC and optimizing benzylidene formation at 60–80°C in anhydrous toluene .

Q. Which purification techniques are most effective for isolating this compound?

- Methodological Answer : Precipitation from organic solvents (e.g., methanol or ethanol) is commonly used to isolate the benzylidene-protected product . For thioglycosides, column chromatography (silica gel, hexane/ethyl acetate gradients) or crystallization from ethanol/water mixtures removes acetylated byproducts . Purity is verified via HPLC (>97%) or melting point analysis .

Advanced Research Questions

Q. How do solvent polarity and catalyst selection impact benzylidene acetal formation efficiency?

- Methodological Answer : Non-polar solvents (e.g., toluene) favor acetal formation by stabilizing the transition state, while protic solvents (e.g., methanol) may hydrolyze intermediates. Catalysts like camphorsulfonic acid (CSA) or Lewis acids (e.g., ZnCl₂) enhance regioselectivity for 4,6-O-benzylidene formation. For example, using CSA in toluene at 70°C achieves >85% yield, whereas polar aprotic solvents (e.g., DCM) reduce selectivity due to competing side reactions .

Q. What advanced spectroscopic methods confirm the stereochemistry and acetal ring conformation?

- Methodological Answer :

- NMR : ¹H NMR reveals the benzylidene protons as a singlet at δ 5.5–5.7 ppm, while ¹³C NMR confirms acetal carbon signals at ~102 ppm .

- X-ray crystallography : Resolves the chair conformation of the glucopyranoside ring and the equatorial orientation of the benzylidene group .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C₁₉H₂₀O₅S, [M+Na]⁺ = 383.0932) .

Q. How does the benzylidene group enhance utility in glycosidase inhibition studies?

- Methodological Answer : The 4,6-O-benzylidene group rigidifies the glucose ring, mimicking transition states of glycosidase substrates. This rigidity increases binding affinity to enzymes like β-glucosidase. Researchers use kinetic assays (e.g., IC₅₀ measurements) to compare inhibition potency with unprotected analogs. For example, the benzylidene derivative shows 10-fold higher inhibition than its deprotected counterpart in β-glucosidase assays .

Q. How can conflicting synthetic yields from different protocols be systematically resolved?

- Methodological Answer : Discrepancies often arise from variations in benzaldehyde stoichiometry, reaction time, or purification methods. A Design of Experiments (DoE) approach can optimize parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。